

Mechanism of action of TIGIT immune checkpoint

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An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint

Introduction

T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT functions to dampen immune activation and prevent excessive inflammation.[3][4] However, tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5] TIGIT exerts its inhibitory functions through a complex network of interactions, primarily centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This guide provides a detailed examination of the molecular mechanisms underlying TIGIT's function, its impact on various immune cell subsets, and the experimental methodologies used to investigate its pathway.

The TIGIT/CD226 Axis: A Balance of Activation and Inhibition

The functional effects of TIGIT are best understood in the context of its interplay with a family of interacting receptors and ligands. This axis determines the net signaling outcome—either activation or inhibition—of the immune cell.



- Receptors: These are expressed on T cells and NK cells.
 - TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif
 (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]
 - CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7]
 [9]
 - CD96 (TACTILE): Another receptor that binds CD155 and is generally considered inhibitory in mice, though its role in humans is still under investigation.[9]
- Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often upregulated on tumor cells.[3][10]
 - CD155 (Poliovirus Receptor, PVR): The primary and high-affinity ligand for both TIGIT and CD226.[3][11][12]
 - CD112 (Nectin-2, PVRL2): A lower-affinity ligand for TIGIT and CD226.[3][11][13]
 - CD113 (Nectin-3): Binds TIGIT with lower affinity.[9][14]

The balance of expression between TIGIT and CD226 on the lymphocyte surface and the availability of their shared ligands in the microenvironment are critical determinants of the cellular response.[3][15]

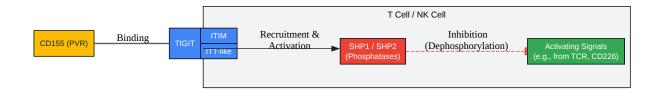
Molecular Mechanisms of TIGIT-Mediated Inhibition

TIGIT employs multiple mechanisms to suppress immune cell function, acting through both direct signaling and by interfering with activating pathways.

Direct Inhibitory Signaling (Cell-Intrinsic)

Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades, thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]





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Caption: TIGIT direct signaling pathway.

Competition with CD226 for Ligand Binding

TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester CD155, preventing its engagement with CD226 and thereby blocking the transmission of a critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]

Disruption of CD226 Dimerization

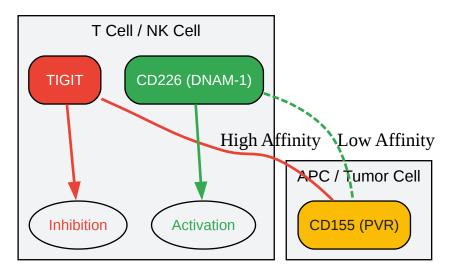
Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface (in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression that is independent of ligand binding.[17][20]

Modulation of Antigen-Presenting Cell (APC) Function

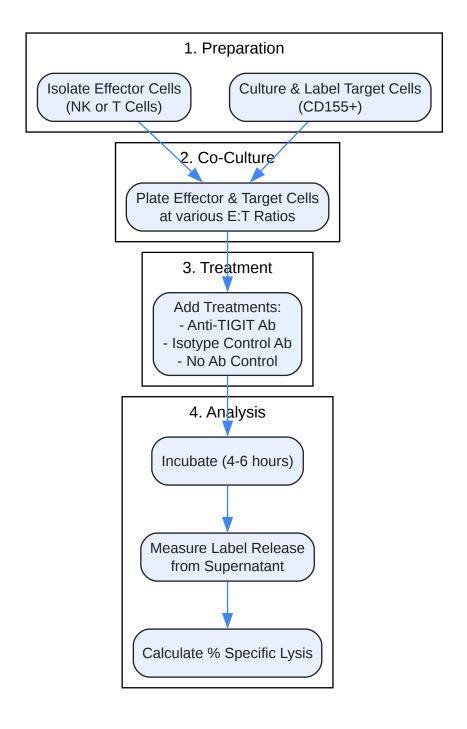
TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155 on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This "reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further dampening the overall immune response.[11][22]



Competitive Receptor Axis







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